molecular formula C8H6F2N2 B13053389 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine

4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine

Katalognummer: B13053389
Molekulargewicht: 168.14 g/mol
InChI-Schlüssel: ACPIWQVDQUXVEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions, a methyl group at the 1 position, and a pyrrolo[2,3-B]pyridine core. Its molecular formula is C8H6F2N2, and it has a molecular weight of 168.14 g/mol .

Vorbereitungsmethoden

The synthesis of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-bromo-5-iodopyridine, the cyclization precursor can be obtained in high yield, followed by base-mediated conversion to the pyrrolopyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets, such as enzymes and receptors. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) by binding to its active site, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of cancer cell growth and metastasis.

Vergleich Mit ähnlichen Verbindungen

4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine can be compared with other pyrrolo[2,3-B]pyridine derivatives, such as:

    1H-Pyrrolo[2,3-B]pyridine: Lacks the fluorine and methyl substitutions, resulting in different chemical and biological properties.

    4,5-Difluoro-1H-pyrrolo[2,3-B]pyridine: Similar structure but without the methyl group, which can affect its reactivity and interactions.

    1-Methyl-1H-pyrrolo[2,3-B]pyridine: Lacks the fluorine atoms, leading to different electronic and steric effects.

Eigenschaften

Molekularformel

C8H6F2N2

Molekulargewicht

168.14 g/mol

IUPAC-Name

4,5-difluoro-1-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H6F2N2/c1-12-3-2-5-7(10)6(9)4-11-8(5)12/h2-4H,1H3

InChI-Schlüssel

ACPIWQVDQUXVEV-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C(C(=CN=C21)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.